molecular formula C16H11BrN2O2 B1333169 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid CAS No. 618101-91-0

1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid

Cat. No. B1333169
M. Wt: 343.17 g/mol
InChI Key: SKTSJINMYBCNEB-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various diketones or ketoesters. For instance, the synthesis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting 4-methoxyphenylhydrazine with 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product at 63% . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved a cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis . These methods suggest that the target compound could be synthesized through similar cyclocondensation reactions followed by appropriate functional group transformations.

Molecular Structure Analysis

X-ray diffraction (XRD) analysis is a common technique used to determine the molecular structure of pyrazole derivatives. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using XRD, revealing its crystalline form . The molecular geometry, vibrational frequencies, and chemical shift values can also be calculated using computational methods such as Hartree–Fock (HF) and density functional theory (DFT), which provide a detailed understanding of the molecular structure and electronic properties .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be explored through various chemical reactions. For instance, the synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved cyclocondensation reactions with hydrazine hydrate and subsequent reactions with β-diketones, β-ketoesters, and other reagents . These reactions demonstrate the versatility of pyrazole compounds in forming new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. Photophysical studies, such as emission spectra and solvatochromic shifts, provide information on the optical properties and solvent interactions of these compounds . Theoretical calculations, including the evaluation of the HOMO-LUMO energy gap, can predict the electronic transitions and potential nonlinear optical properties . Additionally, the crystal packing and hydrogen bonding patterns observed in the crystal structures contribute to the stability and solubility of the compounds .

Scientific Research Applications

Optical Nonlinearity and Material Science

  • A study by Chandrakantha et al. (2013) focused on synthesizing a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds structurally similar to 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. They found that these compounds exhibit significant optical nonlinearity, indicating potential applications in optical limiting and material science. Specifically, compound 3c, which contains a carboxylic acid group and ester substituent, showed maximum nonlinearity, suggesting its utility in optical devices (Chandrakantha et al., 2013).

Spectral and Structural Investigations

  • Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the compound . They used techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction for characterizing the compound. This research provides insight into the structural and spectral properties of pyrazole carboxylic acids, which are crucial for understanding their potential applications in various scientific fields (Viveka et al., 2016).

Crystal Structures of Pyrazolines

  • A study by Loh et al. (2013) on the crystal structures of N-substituted pyrazolines, including compounds similar to the one , provided valuable information on the molecular conformation and potential applications of these compounds. The research indicated the importance of the dihedral angles formed between the pyrazole and the substituted rings, which could influence the compound's reactivity and interaction with other molecules (Loh et al., 2013).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, there is limited information available on the safety and hazards of “1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid” in the literature .

properties

IUPAC Name

2-(4-bromophenyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTSJINMYBCNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377783
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid

CAS RN

618101-91-0
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
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